molecular formula C13H12O2S B13850463 2-thiophen-3-yl-3,4-dihydro-2H-chromen-6-ol

2-thiophen-3-yl-3,4-dihydro-2H-chromen-6-ol

Cat. No.: B13850463
M. Wt: 232.30 g/mol
InChI Key: UACCLTSYTXHWMT-UHFFFAOYSA-N
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Description

2-thiophen-3-yl-3,4-dihydro-2H-chromen-6-ol is a heterocyclic compound that combines the structural features of thiophene and chromene. Thiophene is a five-membered ring containing sulfur, while chromene is a benzopyran derivative.

Preparation Methods

The synthesis of 2-thiophen-3-yl-3,4-dihydro-2H-chromen-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiophene derivatives with chromene precursors in the presence of catalysts. Industrial production methods may involve optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

2-thiophen-3-yl-3,4-dihydro-2H-chromen-6-ol undergoes various chemical reactions, including:

Scientific Research Applications

2-thiophen-3-yl-3,4-dihydro-2H-chromen-6-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-thiophen-3-yl-3,4-dihydro-2H-chromen-6-ol involves its interaction with various molecular targets. It can modulate enzyme activity, inhibit specific signaling pathways, and interact with cellular receptors. The exact pathways and targets depend on the specific application and the biological system being studied[5][5].

Comparison with Similar Compounds

2-thiophen-3-yl-3,4-dihydro-2H-chromen-6-ol can be compared with other similar compounds such as:

Properties

Molecular Formula

C13H12O2S

Molecular Weight

232.30 g/mol

IUPAC Name

2-thiophen-3-yl-3,4-dihydro-2H-chromen-6-ol

InChI

InChI=1S/C13H12O2S/c14-11-2-4-12-9(7-11)1-3-13(15-12)10-5-6-16-8-10/h2,4-8,13-14H,1,3H2

InChI Key

UACCLTSYTXHWMT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)O)OC1C3=CSC=C3

Origin of Product

United States

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